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Compound of Interest

Compound Name: 4-Bromoisoquinolin-1-amine

Cat. No.: B1267284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-
Bromoisoquinolin-1-amine as a key intermediate in the synthesis of targeted pharmaceutical

agents, particularly kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors. This versatile

building block offers a strategic platform for the development of novel therapeutics in oncology

and other disease areas.

Introduction
4-Bromoisoquinolin-1-amine is a valuable heterocyclic intermediate in medicinal chemistry.

The presence of a bromine atom at the 4-position provides a reactive handle for palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig

reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and

amino substituents, allowing for the systematic exploration of the chemical space around the

isoquinoline scaffold to optimize biological activity and pharmacokinetic properties. The 1-

amino group can serve as a crucial pharmacophore, participating in key hydrogen bonding

interactions with target proteins.
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The isoquinoline core is a well-established scaffold in the design of kinase and PARP inhibitors.

The strategic functionalization of 4-Bromoisoquinolin-1-amine allows for the synthesis of

potent and selective inhibitors targeting key signaling pathways implicated in cancer

progression.

Synthesis of Kinase Inhibitors via Suzuki-Miyaura
Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds,

enabling the introduction of various aryl and heteroaryl moieties at the 4-position of the

isoquinoline ring. This is particularly relevant for targeting the ATP-binding site of kinases,

where these appended groups can occupy hydrophobic pockets and form critical interactions.

A representative synthetic scheme for the preparation of a hypothetical 4-aryl-isoquinolin-1-

amine kinase inhibitor is shown below:

4-Bromoisoquinolin-1-amine Arylboronic Acid
(R-B(OH)2)

Pd Catalyst (e.g., Pd(PPh3)4)
Base (e.g., K2CO3)

Solvent (e.g., Dioxane/H2O)

4-Aryl-isoquinolin-1-amine
(Kinase Inhibitor Scaffold)

Suzuki-Miyaura
Coupling

Click to download full resolution via product page

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Synthesis of PARP Inhibitors via Buchwald-Hartwig
Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for

the formation of C-N bonds. This reaction can be employed to couple 4-Bromoisoquinolin-1-
amine with a variety of amines, including anilines and heterocylic amines, to generate potent

PARP inhibitors. The newly formed amino linkage can be crucial for interacting with the

nicotinamide-binding pocket of PARP enzymes.

A representative synthetic scheme for the preparation of a hypothetical 4-anilino-isoquinolin-1-

amine PARP inhibitor is outlined below:
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4-Bromoisoquinolin-1-amine Aniline Derivative
(R-NH2)

Pd Catalyst (e.g., Pd2(dba)3)
Ligand (e.g., Xantphos)

Base (e.g., NaOtBu)
Solvent (e.g., Toluene)

4-Anilino-isoquinolin-1-amine
(PARP Inhibitor Scaffold)

Buchwald-Hartwig
Amination
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Caption: Synthetic workflow for a PARP inhibitor scaffold.

Data Presentation
The following tables summarize representative quantitative data for the synthesis and

biological activity of hypothetical kinase and PARP inhibitors derived from 4-
Bromoisoquinolin-1-amine. The data is based on typical yields and potencies observed for

analogous compounds in the scientific literature.

Table 1: Synthesis of 4-Substituted Isoquinolin-1-amine Derivatives

Compound ID R Group Coupling Reaction Yield (%)

KI-1 4-Methoxyphenyl Suzuki-Miyaura 85

KI-2 3-Pyridyl Suzuki-Miyaura 78

PARPi-1 3-Fluoroaniline Buchwald-Hartwig 82

PARPi-2 Piperazine Buchwald-Hartwig 75

Table 2: Biological Activity of 4-Substituted Isoquinolin-1-amine Derivatives

Compound ID Target IC50 (nM)

KI-1 EGFR 15

KI-2 VEGFR2 25

PARPi-1 PARP-1 5

PARPi-2 PARP-1 12
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Experimental Protocols
The following are detailed, representative protocols for the synthesis of kinase and PARP

inhibitors using 4-Bromoisoquinolin-1-amine as the starting material.

Protocol 1: Synthesis of 4-(4-
Methoxyphenyl)isoquinolin-1-amine (KI-1) via Suzuki-
Miyaura Coupling
Materials:

4-Bromoisoquinolin-1-amine

4-Methoxyphenylboronic acid

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask, add 4-Bromoisoquinolin-1-amine (1.0 mmol), 4-

methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

Evacuate and backfill the flask with argon three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

Heat the reaction mixture to 90 °C and stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

product.

Protocol 2: Synthesis of N-(3-Fluorophenyl)-4-
isoquinolin-1-amine (PARPi-1) via Buchwald-Hartwig
Amination
Materials:

4-Bromoisoquinolin-1-amine

3-Fluoroaniline

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

Xantphos

Sodium tert-butoxide (NaOtBu)

Toluene, anhydrous

Ethyl acetate
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Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a Schlenk flask, add 4-Bromoisoquinolin-1-amine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol),

Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

Evacuate and backfill the flask with argon three times.

Add anhydrous toluene (10 mL) and 3-fluoroaniline (1.2 mmol) to the flask.

Heat the reaction mixture to 110 °C and stir for 16 hours.

Monitor the reaction progress by TLC.

After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter

through a pad of Celite.

Wash the filtrate with water (15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

product.

Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase and PARP

inhibitors synthesized from 4-Bromoisoquinolin-1-amine.
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Caption: EGFR signaling pathway and inhibition point.
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Caption: PARP-1 signaling pathway and inhibition point.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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